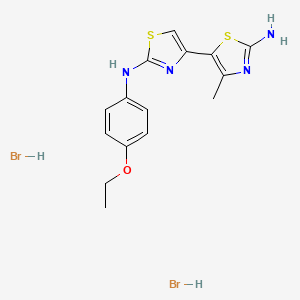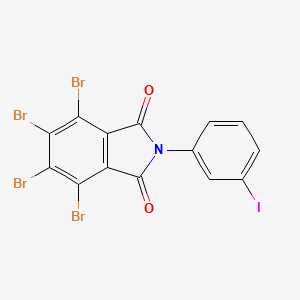
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide, also known as EMT or NSC 719648, is a small molecule compound that has been extensively studied for its potential applications in cancer treatment. EMT is a member of the thiazole family of compounds that have been found to exhibit potent anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is not fully understood. However, it has been suggested that N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide may inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is overexpressed in many cancer cells. TrxR plays a crucial role in maintaining the redox balance of cancer cells, and inhibition of this enzyme can lead to oxidative stress and apoptosis.
Biochemical and physiological effects:
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been shown to exhibit potent anticancer properties against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is its potent anticancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of future research that could be explored with regards to N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. One potential direction would be to investigate the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in combination with other anticancer agents to enhance its efficacy. Another direction would be to investigate the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in animal models to determine its efficacy in vivo. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide and to identify potential biomarkers that could be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide involves the reaction of 2-aminothiophenol with 4-ethoxybenzaldehyde in the presence of acetic acid to form the intermediate Schiff base. This intermediate is then reacted with methyl iodide to produce the final product, N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. The yield of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is reported to be around 70% with a purity of over 99%.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties against a wide range of cancer cell lines. N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Propiedades
IUPAC Name |
5-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2.2BrH/c1-3-20-11-6-4-10(5-7-11)18-15-19-12(8-21-15)13-9(2)17-14(16)22-13;;/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDVULNAJCLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)